molecular formula C26H33NO5 B11116780 cyclohexyl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclohexyl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11116780
M. Wt: 439.5 g/mol
InChI Key: QYQOCAFOHSUQSA-UHFFFAOYSA-N
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Description

2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can be achieved through several synthetic routes. One common method involves the Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions typically include acidic catalysts and moderate temperatures to facilitate the cyclization process .

Another approach involves the Bischler-Napieralski reaction, which uses a β-phenylethylamine derivative and a cyclizing agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its specific functional groups, which confer unique chemical reactivity and biological properties. The combination of cyclohexanecarbonyl, methoxy, and phenoxy groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

cyclohexyl-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C26H33NO5/c1-29-22-11-7-8-12-23(22)32-17-21-20-16-25(31-3)24(30-2)15-19(20)13-14-27(21)26(28)18-9-5-4-6-10-18/h7-8,11-12,15-16,18,21H,4-6,9-10,13-14,17H2,1-3H3

InChI Key

QYQOCAFOHSUQSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4CCCCC4)OC)OC

Origin of Product

United States

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